5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClNO2 and its molecular weight is 311.77. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Studies on anticonvulsant enaminones, including compounds with chlorophenyl groups, highlight the significance of hydrogen bonding and crystal structure analysis in understanding the physical and chemical properties of similar organic compounds (Kubicki, Bassyouni, & Codding, 2000). These insights are crucial for designing compounds with specific properties and functions.
Antimicrobial ActivityResearch into thiourea derivatives with chlorophenyl groups has demonstrated their potential as antimicrobial agents, offering a path to novel treatments for bacterial infections (Limban, Marutescu, & Chifiriuc, 2011). Similar studies could explore the antimicrobial properties of "5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide."
Anticancer ResearchThe synthesis and evaluation of Schiff bases for anticancer activity provide a framework for assessing the therapeutic potential of related compounds (Uddin et al., 2019). This approach could be applied to investigate the anticancer properties of "this compound."
Synthesis and Characterization Techniques
Studies on the synthesis and crystal structure characterization of compounds with chlorophenyl groups offer valuable methodologies for synthesizing and analyzing similar compounds (Guo, Zhang, & Xia, 2015). These techniques can be adapted for the targeted compound to understand its structure and potential applications better.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds are vast. For instance, the synthesis of 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole was conducted using a green approach, and the remaining ChCl/urea could be recycled for four consecutive reactions without any significant drop in yield . This suggests that environmentally friendly methods of synthesis could be a future direction for research on similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-16(18(21)20-15-5-3-2-4-6-15)11-17(22-12)13-7-9-14(19)10-8-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYAHENWPIQUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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